molecular formula C28H29N3O5 B254974 1-benzyl-5-(3,4-dimethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione

1-benzyl-5-(3,4-dimethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione

Cat. No. B254974
M. Wt: 487.5 g/mol
InChI Key: RRTGACPWMCYVEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-5-(3,4-dimethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione, also known as CEP-1347, is a potent inhibitor of c-Jun N-terminal kinase (JNK) that has been extensively studied for its potential applications in the treatment of various diseases.

Mechanism of Action

1-benzyl-5-(3,4-dimethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is a potent inhibitor of JNK, which is a member of the mitogen-activated protein kinase (MAPK) family. JNK is activated by a variety of stress stimuli and plays a critical role in regulating cell death and survival. 1-benzyl-5-(3,4-dimethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione inhibits JNK-mediated cell death by preventing the phosphorylation of c-Jun, a transcription factor that regulates the expression of genes involved in cell death.
Biochemical and Physiological Effects:
1-benzyl-5-(3,4-dimethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease by inhibiting JNK-mediated cell death. In addition, 1-benzyl-5-(3,4-dimethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione has been shown to reduce infarct size in animal models of stroke by inhibiting JNK-mediated apoptosis. 1-benzyl-5-(3,4-dimethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione has also been shown to have anti-tumor effects in various cancer cell lines by inducing apoptosis.

Advantages and Limitations for Lab Experiments

1-benzyl-5-(3,4-dimethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is a potent and specific inhibitor of JNK, which makes it a valuable tool for studying the role of JNK in various cellular processes. However, 1-benzyl-5-(3,4-dimethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione has some limitations for lab experiments. It is a relatively large and complex molecule, which makes it difficult to synthesize and purify. In addition, 1-benzyl-5-(3,4-dimethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione has poor solubility in aqueous solutions, which can limit its use in some experiments.

Future Directions

There are several future directions for the research on 1-benzyl-5-(3,4-dimethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione. One direction is to further investigate its potential applications in the treatment of various diseases such as Parkinson's disease, Alzheimer's disease, stroke, and cancer. Another direction is to develop more potent and selective inhibitors of JNK based on the structure of 1-benzyl-5-(3,4-dimethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione. Finally, it would be interesting to explore the potential use of 1-benzyl-5-(3,4-dimethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione as a tool for studying the role of JNK in various cellular processes.

Synthesis Methods

The synthesis of 1-benzyl-5-(3,4-dimethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione involves the reaction of 3,4-dimethoxybenzaldehyde with 3,4-dimethoxyphenethylamine to form the corresponding imine. This imine is then reduced to the corresponding amine using sodium borohydride. The resulting amine is reacted with 8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione in the presence of acetic anhydride to form 1-benzyl-5-(3,4-dimethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione.

Scientific Research Applications

1-benzyl-5-(3,4-dimethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione has been extensively studied for its potential applications in the treatment of various diseases such as Parkinson's disease, Alzheimer's disease, stroke, and cancer. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease by inhibiting JNK-mediated cell death. 1-benzyl-5-(3,4-dimethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione has also been shown to reduce infarct size in animal models of stroke by inhibiting JNK-mediated apoptosis. In addition, 1-benzyl-5-(3,4-dimethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione has been shown to have anti-tumor effects in various cancer cell lines by inducing apoptosis.

properties

Product Name

1-benzyl-5-(3,4-dimethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione

Molecular Formula

C28H29N3O5

Molecular Weight

487.5 g/mol

IUPAC Name

1-benzyl-5-(3,4-dimethoxyphenyl)-8,8-dimethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione

InChI

InChI=1S/C28H29N3O5/c1-28(2)13-18-23(19(32)14-28)22(17-10-11-20(35-3)21(12-17)36-4)24-25(29-18)31(27(34)30-26(24)33)15-16-8-6-5-7-9-16/h5-12,22,29H,13-15H2,1-4H3,(H,30,33,34)

InChI Key

RRTGACPWMCYVEX-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C3=C(N2)N(C(=O)NC3=O)CC4=CC=CC=C4)C5=CC(=C(C=C5)OC)OC)C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)N(C(=O)NC3=O)CC4=CC=CC=C4)C5=CC(=C(C=C5)OC)OC)C(=O)C1)C

Origin of Product

United States

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